molecular formula C11H14FNO2 B13579067 Tert-butyl 2-amino-5-fluorobenzoate

Tert-butyl 2-amino-5-fluorobenzoate

Cat. No.: B13579067
M. Wt: 211.23 g/mol
InChI Key: LQSVTTYYUOQPJB-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-fluorobenzoate, with the molecular formula C11H14FNO2, is a chemical building block of interest in organic and medicinal chemistry research . Its structure features both a protected carboxylic acid group, in the form of a tert-butyl ester, and an aromatic amino group, making it a versatile intermediate for further functionalization . The tert-butyl ester group is particularly valuable in synthetic routes as it can be readily removed under acidic conditions to reveal the free carboxylic acid, a common functional group in active pharmaceutical ingredients (APIs) and other bioactive molecules . This compound is a key derivative of 2-amino-5-fluorobenzoic acid (5-fluoroanthranilic acid), which has documented applications in microbial genetics and is used as a precursor in chemical synthesis . As a fluorinated aromatic building block, it is related to a class of compounds, such as 4-fluorobenzoate, that are widely used in the development of radiopharmaceuticals and serve as core structures in the synthesis of thiol-selective prosthetic reagents for labeling peptides and proteins . Researchers may employ this compound in the synthesis of more complex molecules for drug discovery and development. Safety Notice: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. CAS Number: Information currently not available in the searched sources. Molecular Formula: C11H14FNO2 Molecular Weight: 211.10 g/mol (Monoisotopic mass: 211.10086 Da) SMILES: CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)N InChIKey: LQSVTTYYUOQPJB-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

tert-butyl 2-amino-5-fluorobenzoate

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,13H2,1-3H3

InChI Key

LQSVTTYYUOQPJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)N

Origin of Product

United States

Reaction Chemistry and Transformative Applications of Tert Butyl 2 Amino 5 Fluorobenzoate

Reactivity of the Amino Group in Tert-butyl 2-amino-5-fluorobenzoate

The primary amino group attached to the benzene (B151609) ring is a key site of reactivity, enabling a variety of transformations from simple amide bond formations to the construction of complex heterocyclic systems.

Amide Formation and Coupling Strategies

The formation of an amide bond by coupling the amino group of this compound with a carboxylic acid is a fundamental and widely utilized reaction. This transformation is typically not spontaneous and requires the use of coupling reagents to activate the carboxylic acid. luxembourg-bio.com

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com The reaction mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea in the case of DCC. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amino group of this compound, leading to the formation of the desired amide and a urea (B33335) byproduct. luxembourg-bio.com To enhance efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.com

Alternative strategies for amide bond formation involve the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an acid fluoride. semanticscholar.orgresearchgate.net Acid fluorides, for instance, are known to be more stable to hydrolysis than their chloride counterparts and react readily with amines. researchgate.net The use of N-protected amino acid fluorides is a common practice in peptide synthesis. semanticscholar.orgresearchgate.net

The choice of solvent and base is also crucial for the success of these coupling reactions. Aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are frequently used. The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize any acid formed during the reaction and to deprotonate the ammonium (B1175870) salt of the amine component. google.com

Coupling Reagent ClassExample(s)Role of ReagentCommon Additives
CarbodiimidesDicyclohexylcarbodiimide (DCC)Activates carboxylic acid to form an O-acylisourea. luxembourg-bio.com1-Hydroxybenzotriazole (HOBt)
Phosphonium SaltsBOP, PyBOPForms an active ester with the carboxylic acid.
Uronium/Aminium SaltsHBTU, HATUForms an active ester with the carboxylic acid.
Acid HalidesThionyl chloride, Oxalyl chlorideConverts carboxylic acid to a highly reactive acid chloride.

Reactions with Electrophiles and Derivatization

The nucleophilic nature of the amino group in this compound makes it reactive towards a wide array of electrophiles. These reactions are fundamental for the derivatization of the molecule, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Alkylation and arylation reactions can be achieved by treating this compound with alkyl halides or aryl halides under appropriate conditions, often in the presence of a base to scavenge the resulting acid. Similarly, acylation with acid chlorides or anhydrides introduces an acyl group, forming an amide, as discussed previously.

Sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides, which are important functional groups in many pharmaceutical compounds. Another key derivatization is the reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These reactions typically proceed readily without the need for a catalyst.

Reaction TypeElectrophileFunctional Group Introduced
AlkylationAlkyl HalideAlkylamino
AcylationAcid Chloride/AnhydrideAmide
SulfonylationSulfonyl ChlorideSulfonamide
Urea FormationIsocyanateUrea
Thiourea FormationIsothiocyanateThiourea

Diazotization and Subsequent Transformations for Aromatic Modification

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. These reactions allow for the replacement of the diazonium group with a wide range of substituents, providing a powerful tool for aromatic modification.

For instance, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or potassium iodide introduces a chloro, bromo, or iodo substituent onto the aromatic ring, respectively. The introduction of a cyano group can be achieved using copper(I) cyanide. A hydroxyl group can be introduced by warming the diazonium salt solution, and the fluorine atom can be introduced via the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding fluoroborate salt.

Reagent(s)Substituent Introduced
CuCl / HCl-Cl
CuBr / HBr-Br
KI-I
CuCN / KCN-CN
H₂O, Δ-OH
HBF₄, then Δ-F

Cyclization Reactions Involving the Amino Functionality for Heterocycle Formation

The amino group of this compound can participate in intramolecular cyclization reactions to form various heterocyclic ring systems. These reactions are of great importance in medicinal chemistry, as heterocycles are core structures in a vast number of drugs.

One common strategy involves reacting the amino group with a bifunctional molecule containing two electrophilic sites. For example, reaction with a β-keto ester can lead to the formation of a quinoline (B57606) ring system through the Conrad-Limpach or Knorr quinoline synthesis.

Another approach is to first derivatize the amino group with a substituent that contains a reactive site, followed by an intramolecular cyclization. For example, acylation of the amino group with a molecule containing a terminal alkyne could be followed by a transition-metal-catalyzed cyclization to form an indole (B1671886) or other nitrogen-containing heterocycle. The presence of the fluorine atom and the tert-butyl ester can influence the reactivity and regioselectivity of these cyclization reactions. Intramolecular nucleophilic attack from the amino group onto an adjacent electrophilic center is a key step in many of these transformations. nih.gov Iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols has also been reported for the synthesis of polysubstituted quinolines. nih.gov

Reactivity of the Tert-butyl Ester Moiety in this compound

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its selective removal is a key step in many synthetic sequences, unmasking the carboxylic acid for further transformations.

Selective Ester Cleavage Methodologies (e.g., acid-catalyzed deprotection)

The most common method for the cleavage of a tert-butyl ester is acid-catalyzed deprotection. organic-chemistry.org This is typically achieved by treating the compound with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). rsc.org The reaction proceeds via a mechanism where the acid protonates the ester oxygen, followed by the elimination of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900).

The conditions for this deprotection are generally mild enough to leave other acid-sensitive groups, if present, intact. Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.org The selectivity of this cleavage is a significant advantage, allowing for the differential deprotection of multiple ester groups within the same molecule. For instance, a methyl or ethyl ester would typically remain intact under the conditions used to cleave a tert-butyl ester.

ReagentConditionsByproducts
Trifluoroacetic Acid (TFA)Dichloromethane (DCM), Room Temperature. rsc.orgIsobutylene, Carbon Dioxide
Hydrochloric Acid (HCl)Anhydrous or in a protic solventIsobutylene
Phosphoric Acid (H₃PO₄)Aqueous solution. organic-chemistry.orgIsobutylene

Transesterification with Diverse Alcohols

Transesterification is a fundamental process for converting one ester into another by exchanging the alcohol moiety. For this compound, the tert-butyl ester group can be exchanged with a variety of other alcohols, a reaction typically catalyzed by either an acid or a base. satbench.comlibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, rendering the ester more electrophilic and susceptible to nucleophilic attack by another alcohol. libretexts.orgmasterorganicchemistry.com Basic conditions, conversely, involve deprotonation of the incoming alcohol to form a more potent alkoxide nucleophile. masterorganicchemistry.com

The reaction equilibrium can be manipulated by using the desired alcohol as the solvent or by removing the released tert-butanol. libretexts.org This transformation is pivotal for modifying the properties of the molecule, for instance, to prepare methyl or ethyl esters for subsequent reactions or to introduce specialized alcohol fragments. Enzyme-catalyzed transesterification, often employing lipases, presents a milder alternative for this conversion. satbench.comnih.gov

Table 1: Examples of Transesterification Reactions

Reactant AlcoholCatalyst TypeResulting Ester Product
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Methyl 2-amino-5-fluorobenzoate
EthanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃)Ethyl 2-amino-5-fluorobenzoate
Benzyl AlcoholAcid (e.g., p-TsOH)Benzyl 2-amino-5-fluorobenzoate
Ethylene GlycolAcid or BasePolyester precursor via reaction with the diol

Reduction to Alcohols and Aldehydes

The ester functionality of this compound can be reduced to yield either the corresponding primary alcohol, (2-amino-5-fluorophenyl)methanol, or the aldehyde, 2-amino-5-fluorobenzaldehyde. The complete reduction to the alcohol is typically achieved using strong hydride reagents.

For instance, treatment with Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent effectively converts the ester to the primary alcohol. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester's carbonyl carbon. In contrast, Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce esters but may work under specific conditions or with catalysts.

The partial reduction to an aldehyde is more challenging as it requires halting the reaction after the first stage to prevent over-reduction to the alcohol. This often necessitates the use of less reactive, sterically hindered hydride reagents, such as Diisobutylaluminium Hydride (DIBAL-H), at low temperatures. An alternative two-step approach involves first reducing the ester to the alcohol and then performing a controlled oxidation to the aldehyde using reagents like Pyridinium Chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions.

Table 2: Reduction Products and Reagents

Target ProductPrimary Reagent(s)Reaction Type
(2-Amino-5-fluorophenyl)methanolLithium Aluminum Hydride (LiAlH₄)Full Reduction
2-Amino-5-fluorobenzaldehydeDiisobutylaluminium Hydride (DIBAL-H) at low temp.Partial Reduction
2-Amino-5-fluorobenzaldehyde1. LiAlH₄ 2. PCC or Dess-Martin PeriodinaneReduction followed by Oxidation

Reactivity of the Fluoroaromatic Core in this compound

Nucleophilic Aromatic Substitution (SNAr) Strategies

The fluorine atom on the aromatic ring of this compound can be replaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. In SNAr reactions, the rate-determining step is the nucleophile's attack on the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success.

For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In the target molecule, the tert-butoxycarbonyl group (-COOtBu) is an EWG, but it is meta to the fluorine atom, providing minimal activation. Conversely, the amino group (-NH₂) is a strong electron-donating group (EDG), which deactivates the ring toward nucleophilic attack. Therefore, direct SNAr on this compound is generally disfavored. To facilitate SNAr, the activating properties of the amino group must be suppressed, for instance, by converting it into an EWG through acylation (forming an amide) or diazotization.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

In Electrophilic Aromatic Substitution (EAS) reactions, an electrophile attacks the electron-rich benzene ring. The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. youtube.com The substituents on this compound have competing effects:

Amino group (-NH₂): A powerful activating, ortho, para-director.

Fluoro group (-F): A deactivating, ortho, para-director.

Tert-butoxycarbonyl group (-COOtBu): A deactivating, meta-director.

The overwhelmingly powerful activating effect of the amino group dominates the regioselectivity. youtube.com It strongly directs incoming electrophiles to the positions ortho and para to it. The para position (C4) is blocked by the fluorine atom. Therefore, electrophilic substitution is expected to occur primarily at the two ortho positions, C3 and C6 (C1 being the carbon attached to the ester group).

Table 3: Predicted Regioselectivity in EAS Reactions

ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺Tert-butyl 2-amino-5-fluoro-3-nitrobenzoate and/or Tert-butyl 2-amino-5-fluoro-6-nitrobenzoate
HalogenationBr⁺ or Cl⁺Tert-butyl 2-amino-3-bromo-5-fluorobenzoate and/or Tert-butyl 2-amino-6-bromo-5-fluorobenzoate
Friedel-Crafts AcylationRCO⁺Tert-butyl 2-amino-3-acyl-5-fluorobenzoate and/or Tert-butyl 2-amino-6-acyl-5-fluorobenzoate

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, these reactions, such as the Suzuki, Heck, and Sonogashira couplings, typically require more reactive leaving groups than fluorine, such as bromine, iodine, or triflate. wikipedia.orgorganic-chemistry.org The carbon-fluorine bond is generally too strong to undergo oxidative addition to the palladium(0) catalyst under standard conditions. acs.orgacs.orgmdpi.com

Therefore, to utilize this compound in these transformations, it would first need to be converted into a more suitable substrate. A common strategy involves diazotization of the amino group followed by a Sandmeyer-type reaction to install a bromo or iodo group at the C2 position. Alternatively, electrophilic halogenation at the C3 or C6 position, as directed by the amino group, could furnish a substrate suitable for cross-coupling. Once converted to an aryl bromide or iodide, the scaffold can readily participate in a wide range of coupling reactions.

Table 4: Potential Cross-Coupling Reactions of a Halogenated Derivative

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Class
SuzukiArylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl compound
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)Substituted alkene
SonogashiraTerminal alkynePd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N)Aryl alkyne

Multi-Component Reactions Utilizing this compound as a Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates atoms from all starting materials. frontiersin.org Anthranilate esters, like this compound, are valuable building blocks for MCRs due to the presence of the nucleophilic amino group and the adjacent activatable C-H bond. rsc.orgresearchgate.net

This scaffold can participate in various MCRs to rapidly generate diverse heterocyclic libraries. For example, in an Ugi-type reaction, the amino group can react with an aldehyde (or ketone), an isocyanide, and a carboxylic acid component to produce complex acyclic structures. nih.gov Furthermore, it can be employed in condensation reactions leading to important heterocyclic cores. A prominent example is the Friedländer annulation, where an anthranilate derivative reacts with a ketone containing an α-methylene group to construct quinoline skeletons. The fluorine substituent is retained in the product, providing a handle for further modification or for tuning the molecule's electronic properties.

Table 5: Hypothetical Multi-Component Reaction Example

MCR TypeReactantsResulting Heterocyclic Scaffold
Friedländer AnnulationThis compound, Cyclohexanone, Acid or Base catalystFluorinated Tetrahydroacridine derivative
Ugi-type ReactionThis compound, Benzaldehyde, Tert-butyl isocyanideComplex α-acylamino amide derivative
Quinazolinone SynthesisThis compound, Formic acid or OrthoformateFluorinated Quinazolinone derivative

Functional Group Interconversions on the this compound Scaffold

The reactivity of this compound is dominated by the chemistry of its amino and carboxyl functional groups. These groups can be selectively modified to introduce new functionalities and build more complex molecular architectures.

The primary amino group is a versatile handle for a range of transformations. It can readily undergo acylation reactions with various acylating agents such as acid chlorides and anhydrides. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine can yield the corresponding N-chloroacetamide derivative. nih.gov This transformation is a common strategy to introduce a reactive handle for further elaboration.

Similarly, alkylation of the amino group can be achieved, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled alkylation can be performed under specific conditions, for example, through reductive amination with aldehydes or ketones.

A significant transformation of the amino group is its conversion to a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid, or with an organic nitrite like tert-butyl nitrite. The resulting diazonium salt is a highly valuable intermediate that can be subjected to a variety of subsequent reactions, collectively known as Sandmeyer or Sandmeyer-type reactions. nih.govgoogle.com For example, treatment with copper(I) halides (CuCl, CuBr) or potassium iodide allows for the replacement of the diazonium group with the corresponding halogen. nih.gov This provides a pathway to synthesize tert-butyl 2-halo-5-fluorobenzoates, which are themselves useful synthetic intermediates. The diazotization can be carried out using reagents like tert-butyl nitrite in an organic solvent. nih.gov

The tert-butyl ester group, on the other hand, serves as a protecting group for the carboxylic acid. Its bulky nature provides steric hindrance, which can influence the reactivity of the adjacent amino group and the regioselectivity of certain reactions. A key functional group interconversion involving the ester is its hydrolysis to the corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid. nih.gov This deprotection is typically achieved under acidic conditions, for example, by treatment with strong acids like hydrochloric acid or trifluoroacetic acid. nih.gov Base-catalyzed hydrolysis is also possible, for instance, using lithium hydroxide (B78521) in a suitable solvent mixture. nih.gov The choice of hydrolytic conditions can be critical, especially when other acid- or base-sensitive functional groups are present in the molecule.

The strategic manipulation of the amino and carboxyl groups on the this compound scaffold allows for the synthesis of a wide array of more complex molecules. For example, the initial acylation of the amino group followed by hydrolysis of the tert-butyl ester can lead to the formation of N-acyl-2-amino-5-fluorobenzoic acids. These N-acylated anthranilic acids are precursors for the synthesis of various heterocyclic systems, such as quinazolinones and benzoxazinones, which are of significant interest in medicinal chemistry. nih.govsigmaaldrich.com

The following tables summarize some of the key functional group interconversions of this compound and its derivatives, with data drawn from analogous systems where specific examples for the title compound are not available.

Table 1: Acylation of Aromatic Amines

Acylating AgentBaseSolventTemperatureProductReference
Chloroacetyl chlorideTriethylamineToluene0 °C to RT2-Chloro-N-phenylacetamide nih.gov
Acetic anhydride-Acetic acidRefluxN-acetyl derivative google.com
Benzoyl chloridePyridinePyridine0 °C to RTN-benzoyl derivative ubaya.ac.id

Table 2: Diazotization and Subsequent Reactions of Aromatic Amines

Reagent 1Reagent 2SolventTemperatureProductReference
t-BuONOCuBr₂Acetonitrile (B52724)RTBromo derivative nih.gov
NaNO₂ / HClKIWater0 °C to RTIodo derivative google.com
t-BuONOSbCl₃--Chloro derivative nih.gov

Table 3: Hydrolysis of tert-Butyl Esters

Table 4: Synthesis of Heterocycles from Anthranilic Acid Derivatives

Reactant 1Reactant 2ConditionsProductReference
N-Acylanthranilic acidPrimary amineAcid catalystQuinazolinone nih.gov
Anthranilic acidBenzoyl chloridePyridineBenzoxazinone ubaya.ac.id

Applications of Tert Butyl 2 Amino 5 Fluorobenzoate As a Key Intermediate in Complex Molecule Synthesis

Role in Heterocyclic Compound Synthesis

The presence of both an amino group and a carboxylic acid derivative on the same aromatic ring makes tert-butyl 2-amino-5-fluorobenzoate an ideal starting material for the synthesis of various heterocyclic compounds. The reactivity of these functional groups allows for the construction of fused ring systems containing nitrogen, oxygen, and sulfur atoms.

Quinazolinones are a class of nitrogen-containing heterocycles that exhibit a broad range of biological activities. The synthesis of quinazolinone derivatives often involves the cyclization of anthranilic acid precursors. While direct synthesis from this compound is not extensively documented, the closely related 2-amino-5-fluorobenzoic acid is a known starting material for quinazolinone synthesis. The tert-butyl ester of 2-amino-5-fluorobenzoate can be readily hydrolyzed to the corresponding carboxylic acid, which can then undergo condensation with various reagents to form the quinazolinone core. For instance, reaction with an appropriate activating agent followed by treatment with an amine would lead to the formation of the desired quinazolinone ring system. The fluorine substituent at the 5-position can significantly influence the biological activity of the resulting quinazolinone derivatives. nih.govclockss.org

Benzofurans, another important class of heterocyclic compounds, can also be synthesized using precursors derived from this compound. Although a direct route is not commonly reported, the amino group can be transformed into other functional groups, such as a hydroxyl group, via diazotization followed by hydrolysis. The resulting 2-hydroxy-5-fluorobenzoic acid derivative can then undergo cyclization to form the benzofuran (B130515) ring. Alternatively, the amino group can be protected, and the aromatic ring can be further functionalized before the final cyclization step. The tert-butyl carbamate (B1207046) protected aminobenzofuran derivatives have been utilized in the synthesis of complex spiro-benzofuran structures, highlighting the utility of this protecting group strategy. nih.govnih.gov

Table 1: Examples of Nitrogen-Containing Heterocycles Potentially Synthesized from this compound Derivatives

HeterocycleGeneral StructurePotential Synthetic Precursor
QuinazolinoneQuinazolinone structure2-Amino-5-fluorobenzoic acid
BenzofuranBenzofuran structure2-Hydroxy-5-fluorobenzoic acid derivative
Fused PyrazolinoquinolizineFused Pyrazolinoquinolizine structure5-tert-amino pyrazolone (B3327878) derivative

The versatility of this compound extends to the synthesis of oxygen and sulfur-containing heterocycles. As mentioned previously, the amino group can be converted to a hydroxyl group, a key step in the synthesis of various oxygen-containing heterocycles. For example, the resulting 2-hydroxybenzoic acid derivative can be a precursor for the synthesis of coumarins or chromones through Pechmann or Kostanecki-Robinson reactions, respectively. The synthesis of oxygen heterocycles can also be achieved through reactions involving arynes generated from anthranilic acid derivatives. nih.gov

For the synthesis of sulfur-containing heterocycles, the amino group can be transformed into a thiol group via the Sandmeyer reaction using a xanthate salt, followed by hydrolysis. The resulting 2-mercaptobenzoic acid derivative can then be used to construct various sulfur-containing rings. For instance, reaction with a suitable dielectrophile can lead to the formation of benzothiazines or other related structures. Additionally, modern synthetic methods for sulfur-containing heterocycles often utilize elemental sulfur in multicomponent reactions, and a derivative of this compound could potentially be employed in such transformations. nih.govsemanticscholar.org

Precursor for Advanced Organic Materials

While the primary application of this compound lies in the synthesis of bioactive molecules, its structural features suggest potential as a precursor for advanced organic materials. The presence of an aromatic ring and functional groups that can participate in polymerization or cross-linking reactions makes it a candidate for the synthesis of novel polymers. For example, the amino and carboxylic acid functionalities could be used to form polyamide or polyimide chains. The fluorine substituent can impart desirable properties to the resulting materials, such as increased thermal stability, chemical resistance, and altered electronic properties. However, it is important to note that the use of this compound in the field of advanced organic materials is not as well-documented as its applications in medicinal and agrochemical research, representing an area for potential future exploration.

Building Block for Fluoro-Containing Scaffolds in Target-Oriented Synthesis (focus on synthetic strategy)

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a valuable building block for the synthesis of fluoro-containing scaffolds in target-oriented synthesis. The fluorine atom at the 5-position of the benzene (B151609) ring can significantly influence the electronic properties of the molecule and provide a site for specific interactions with biological targets.

A key synthetic strategy involves utilizing the amino and tert-butyl ester groups for further elaboration while retaining the fluorinated benzene ring as a core scaffold. The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing for selective reactions at the amino group. For instance, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. Subsequently, the tert-butyl group can be removed under acidic conditions to reveal the carboxylic acid, which can then be coupled with other molecules or used to form another ring system. This stepwise approach provides a high degree of control over the final molecular architecture. Anlogues such as tert-butyl 4-amino-2-fluorobenzoate are known to be valuable in the development of new materials and pharmaceuticals due to the enhanced lipophilicity conferred by the fluorine atom. chemimpex.combeilstein-journals.org

Table 2: Strategic Use of Functional Groups in this compound for Fluoro-Containing Scaffold Synthesis

Functional GroupRole in Synthetic StrategyPotential Transformations
Amino GroupNucleophilic center for bond formationAcylation, Alkylation, Cyclization
Tert-butyl EsterProtecting group for carboxylic acidDeprotection to reveal carboxylic acid
Fluorine AtomModulator of electronic and physical propertiesRemains as a key feature of the scaffold

Contributions to Agrochemical Research through Synthetic Pathways

Similar to its role in pharmaceutical synthesis, this compound and its derivatives are valuable intermediates in the development of new agrochemicals. The presence of the fluorinated aminobenzoic acid moiety is a common feature in many modern herbicides and pesticides. The fluorine atom can enhance the efficacy and selectivity of the agrochemical, while the amino and carboxylic acid groups provide handles for the introduction of other functional groups to fine-tune the biological activity.

The synthetic pathways towards new agrochemicals often mirror those used in drug discovery, involving the construction of heterocyclic systems or the elaboration of the aminobenzoic acid core. For example, derivatives of this compound could be used to synthesize novel quinazolinone-based herbicides or benzofuran-containing fungicides. The tert-butyl ester allows for the convenient purification of intermediates and can be readily removed in the final steps of the synthesis. The related compound, tert-butyl 4-amino-2-fluorobenzoate, is recognized for its application in the production of herbicides and pesticides, where its stability and efficacy are crucial. nih.govchemimpex.com

Integration into Diverse Synthetic Routes for Elaborate Molecular Structures

The utility of this compound as a building block is not limited to the synthesis of specific classes of compounds but extends to its integration into diverse and complex synthetic routes. The combination of a protected carboxylic acid, a reactive amino group, and a fluorine-substituted aromatic ring provides a versatile platform for the construction of elaborate molecular structures.

A notable example of the strategic use of a similar building block is in the synthesis of the anticoagulant drug Edoxaban. The synthesis involves a key intermediate containing a tert-butyl carbamate protected diamine, which highlights the importance of such protecting group strategies in the assembly of complex molecules. google.com The tert-butyl group in this compound serves a similar purpose, allowing for the sequential and controlled introduction of different molecular fragments. This enables chemists to build up complex architectures with a high degree of precision, making this compound a valuable tool in the synthesis of a wide range of biologically active molecules and other functional organic compounds.

Theoretical and Computational Investigations of Tert Butyl 2 Amino 5 Fluorobenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules. For tert-butyl 2-amino-5-fluorobenzoate, these calculations would typically be performed using density functional theory (DFT), a robust method for predicting molecular structures and energies.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the aminobenzoate ring, particularly on the amino group and the aromatic system, due to the electron-donating nature of the amino group. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the ester and the aromatic ring.

To illustrate, we can consider the computed HOMO-LUMO energies for a related compound, 2-amino-5-fluorobenzoic acid. researchgate.net While the presence of the tert-butyl group will influence the exact energy values, the general trend is expected to be similar.

Table 1: Illustrative Frontier Molecular Orbital Energies
ParameterExpected Value (eV)
HOMO Energy~ -6.0 to -5.5
LUMO Energy~ -1.5 to -1.0
HOMO-LUMO Gap~ 4.5 to 4.0

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within a molecule provides insights into its polarity and the nature of its chemical bonds. Natural Bond Orbital (NBO) analysis is a common method to study charge distribution and intramolecular interactions. For this compound, the nitrogen of the amino group and the oxygen atoms of the ester group are expected to have negative partial charges, while the hydrogen atoms of the amino group and the carbon atom of the carbonyl group would carry positive partial charges.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. In the ESP map of this compound, the area around the carbonyl oxygen and the amino group would exhibit a negative potential, whereas the hydrogen atoms of the amino group would show a positive potential.

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound would involve identifying the most stable conformations and the energy barriers between them. The rotation around the C-N bond of the amino group and the C-O bond of the ester group are of particular interest.

A key feature in the conformation of this molecule is the likely presence of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the ester group. This interaction would lead to a planar, six-membered ring-like structure, significantly stabilizing this conformation. Similar intramolecular hydrogen bonding has been observed in the crystal structure of the related compound, 2-amino-5-fluorobenzoic acid. researchgate.net

The bulky tert-butyl group will sterically influence the orientation of the ester moiety. The potential energy surface of the molecule would likely show a deep minimum corresponding to the hydrogen-bonded, planar conformation. Other local minima, corresponding to different rotational isomers, would be at higher energies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the analysis of reaction pathways.

Transition State Characterization and Reaction Pathway Analysis

For instance, in an acylation reaction at the amino group, computational analysis would model the approach of the acylating agent, the formation of the tetrahedral intermediate, and the subsequent departure of the leaving group, identifying the transition state for the rate-determining step.

Prediction of Reaction Selectivity and Kinetics

Computational methods can also predict the selectivity of reactions. In the case of electrophilic aromatic substitution on the aminobenzoate ring, the frontier molecular orbital analysis and the calculated charge distributions can help predict the most likely site of substitution. The electron-donating amino group is an ortho-, para-director. Given that the para position to the amino group is occupied by the fluorine atom, electrophilic attack would be expected to occur at the ortho position (C3 or C5) relative to the amino group. The relative activation energies for the different possible substitution pathways can be calculated to predict the major product.

Furthermore, by calculating the activation free energies, it is possible to predict the rate constants of reactions using transition state theory. This allows for a quantitative comparison of different reaction pathways and the prediction of reaction outcomes under various conditions.

Prediction of Spectroscopic Parameters (methodology, not specific data)

The theoretical prediction of spectroscopic parameters for this compound is a crucial aspect of its computational investigation, providing insights into its structural and electronic properties. These predictions are primarily achieved through quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method due to its balance of accuracy and computational cost. nih.govyoutube.com The methodologies for predicting various spectroscopic parameters are outlined below.

Vibrational Spectroscopy (FT-IR and FT-Raman): The prediction of infrared (IR) and Raman spectra is instrumental in understanding the vibrational modes of the molecule. The process begins with the optimization of the molecular geometry of this compound to a minimum energy state using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. youtube.com These calculations yield the vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

To improve the agreement between the theoretical and experimental vibrational frequencies, which can be affected by the anharmonicity of real systems and limitations of the computational method, the calculated frequencies are often uniformly scaled. nih.gov A detailed assignment of the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations, is achieved through Potential Energy Distribution (PED) analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for confirming the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR isotropic shielding tensors. nih.govnih.gov These calculations are typically performed using the same DFT functional and basis set as the geometry optimization. The computed isotropic shielding values are then converted to chemical shifts by referencing them to the shielding tensor of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. nih.gov

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). youtube.comnih.govacs.org This method calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. youtube.com The calculations are performed on the optimized ground-state geometry. The predicted excitation energies correspond to the absorption maxima (λmax) in the UV-Vis spectrum, and the oscillator strengths are related to the intensity of the absorption bands. These theoretical spectra can provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. nih.gov

Solvent Effects on Reactivity and Conformation through Computational Methods

The reactivity and conformational stability of this compound can be significantly influenced by the surrounding solvent environment. Computational methods offer a powerful tool to investigate these solvent effects at a molecular level.

Implicit Solvation Models: A widely used approach to model solvent effects is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). wikipedia.orgnumberanalytics.comresearchgate.netresearchgate.netacs.org In this method, the solvent is treated as a continuous dielectric medium rather than individual molecules, which significantly reduces the computational cost. wikipedia.org The solute molecule is placed within a cavity in this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. numberanalytics.com This approach allows for the geometry optimization of the molecule in the presence of a solvent, providing insights into how the solvent affects the conformational preferences of the flexible tert-butyl group and the amino group. numberanalytics.com

By performing these calculations in a series of solvents with varying dielectric constants, it is possible to study the trend of conformational changes and the stabilization of different conformers. nih.govrsc.org Furthermore, the effect of the solvent on the reactivity of the molecule can be assessed by calculating reaction energies and activation barriers for hypothetical reactions in the presence of the solvent continuum. numberanalytics.com

Explicit Solvation Models: For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, explicit solvation models can be employed. rsc.org In this approach, a limited number of solvent molecules are included explicitly in the quantum mechanical calculation along with the solute molecule. This "microsolvation" approach allows for the direct investigation of the formation and strength of hydrogen bonds between, for example, the amino group or the ester carbonyl of this compound and protic solvent molecules. nih.gov While computationally more demanding, this method provides a more accurate description of short-range solvent effects. rsc.org

Combined Approaches: Often, a combination of implicit and explicit solvation models is used to achieve a balance between accuracy and computational feasibility. The bulk solvent can be treated with a continuum model, while a few key solvent molecules in the first solvation shell are treated explicitly.

Through these computational methodologies, researchers can predict how the polarity of the solvent will influence the rotational barriers of the amino and tert-butoxycarbonyl groups, and how it might affect the molecule's reactivity in various chemical transformations. For instance, solvents can influence the kinetics of reactions by stabilizing or destabilizing transition states relative to the reactants. rsc.orgresearchgate.netacs.org

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of Tert Butyl 2 Amino 5 Fluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules like tert-butyl 2-amino-5-fluorobenzoate, various NMR experiments are employed to piece together the structural puzzle.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

COrrelation SpectroscopY (COSY) : This proton-detected 2D experiment reveals which protons are J-coupled, meaning they are typically on adjacent carbon atoms. sdsu.edu In this compound, a COSY spectrum would show correlations between the protons on the aromatic ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This provides a clear map of which proton is bonded to which carbon. For instance, the protons of the tert-butyl group would show a strong correlation to the quaternary carbon and the methyl carbons of that group. Similarly, the aromatic protons would correlate with their respective carbons on the benzene (B151609) ring.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is arguably one of the most powerful 2D NMR techniques for structural elucidation. It shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for connecting different parts of the molecule. For example, the protons of the tert-butyl group would show a correlation to the carbonyl carbon of the ester, and the aromatic protons would show correlations to neighboring carbons as well as the carbon to which the amino group is attached. The intensity of these correlations can also provide information about the magnitude of the coupling constant. columbia.edu

Table 1: Expected 2D NMR Correlations for this compound

Proton (¹H) Correlating Carbon (¹³C) in HSQC (¹JCH) Correlating Carbons (¹³C) in HMBC (²⁻³JCH)
Aromatic CHsRespective Aromatic CHsAdjacent Aromatic Cs, Carbonyl C
NH₂-Aromatic C attached to N
tert-butyl CH₃tert-butyl CH₃ Ctert-butyl Quaternary C, Carbonyl C

Fluorine NMR (¹⁹F NMR) for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool. rsc.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In this compound, the position of the fluorine resonance in the ¹⁹F NMR spectrum provides direct evidence of its attachment to the aromatic ring. Furthermore, coupling between the fluorine and nearby protons (³JHF and ⁴JHF) and carbons (¹JCF, ²JCF, etc.) can be observed in both ¹H and ¹³C NMR spectra, as well as in the ¹⁹F NMR spectrum, providing further confirmation of its location. rsc.org The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous when analyzing complex mixtures of fluorinated compounds. rsc.orgrsc.org

Dynamic NMR Studies (if applicable for conformational insights)

Mass Spectrometry (MS) Applications for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₁H₁₄FNO₂), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula. researchgate.net This technique is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Features

In a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to deduce the original structure. For aromatic esters like this compound, characteristic fragmentation patterns are expected. libretexts.orgyoutube.com

Loss of the tert-butyl group: A common fragmentation pathway for tert-butyl esters is the loss of the tert-butyl cation, [(CH₃)₃C]⁺, resulting in a prominent peak corresponding to the benzoate (B1203000) fragment.

Loss of isobutylene (B52900): Another characteristic fragmentation is the loss of a neutral isobutylene molecule, (CH₃)₂C=CH₂, through a McLafferty-type rearrangement, leading to a protonated carboxylic acid fragment.

Cleavage of the ester group: The bond between the carbonyl carbon and the oxygen of the alkoxy group can cleave, leading to the formation of an acylium ion. libretexts.org

Aromatic ring fragmentation: The aromatic ring itself can fragment, although this is often less favorable than the loss of the ester side chain.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment Description Expected m/z
[M]⁺•Molecular Ion211
[M - C₄H₉]⁺Loss of tert-butyl group154
[M - C₄H₈]⁺•Loss of isobutylene155
[C₇H₅FNO]⁺Acylium ion138
[C₆H₅FN]⁺•Loss of CO₂ from the benzoate fragment110

By carefully analyzing the data from both advanced NMR and MS techniques, a comprehensive and unambiguous structural elucidation of this compound and its derivatives can be achieved.

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of compounds within complex mixtures and for confirming the identity of a target molecule through its specific fragmentation patterns. In the analysis of this compound, MS/MS provides definitive structural information by subjecting a selected precursor ion to collision-induced dissociation (CID) and analyzing the resulting product ions.

The fragmentation of protonated this compound would likely proceed through predictable pathways based on its functional groups. A primary and highly characteristic fragmentation is the loss of isobutylene (56 Da) from the tert-butyl ester group, leading to the formation of a protonated 2-amino-5-fluorobenzoic acid ion. Another expected fragmentation pathway involves the loss of the entire tert-butoxy (B1229062) group.

Further fragmentation can occur within the resulting 2-amino-5-fluorobenzoic acid structure. The cleavage of bonds adjacent to the carbonyl group can result in the loss of carbon dioxide (CO2). unito.it The fragmentation patterns of amines are also well-documented, often involving alpha-cleavage. libretexts.org For derivatives, especially when coupled with pre-column derivatization reagents, MS/MS allows for selective cleavage at the derivatization site, producing a characteristic fragment ion that can be monitored for quantitative analysis in complex biological matrices. nih.gov This selective cleavage is particularly useful in precursor ion scan mode, where all parent ions that produce a specific daughter ion are detected, enabling the simultaneous measurement of multiple derivatized amino compounds on a chromatogram. nih.gov

Table 1: Predicted MS/MS Fragmentation Patterns for Protonated this compound

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossDescription
212.11156.0556.06Loss of isobutylene from the tert-butyl ester
212.11138.0474.07Loss of tert-butoxy radical
156.05138.0418.01Loss of water (H₂O) from the carboxylic acid
156.05112.0644.00Loss of carbon dioxide (CO₂) from the carboxylic acid

Note: The m/z values are theoretical and based on the most common isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques essential for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic absorption and scattering bands corresponding to its amine, ester, aromatic, and fluoro-substituents.

Studies on the related compound, 2-amino-5-fluorobenzoic acid, provide a strong basis for interpreting the spectra. nih.gov The N-H stretching vibrations of the primary amine typically appear as two bands in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) stretching of the ester group is expected to produce a strong absorption band around 1680-1730 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ range. vscht.czlibretexts.org The C-F bond gives rise to a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C=C bonds often show strong Raman signals. ijtsrd.com The combination of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500 (medium)3300 - 3500 (weak)
Aromatic (C-H)Stretch3000 - 3100 (medium)3000 - 3100 (strong)
Aliphatic (C-H)Stretch2850 - 3000 (medium)2850 - 3000 (strong)
Ester (C=O)Stretch1680 - 1730 (strong)1680 - 1730 (medium)
Aromatic (C=C)Ring Stretch1400 - 1600 (variable)1400 - 1600 (strong)
Ester (C-O)Stretch1150 - 1300 (strong)1150 - 1300 (weak)
Fluoro (C-F)Stretch1000 - 1400 (strong)1000 - 1400 (weak)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of this compound is characterized by absorptions arising from its aromatic system and associated functional groups. The benzene ring, the carbonyl group of the ester, and the amino group all influence the electronic transitions.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the benzene ring, typically below 250 nm. The presence of the amino group (-NH₂) and the ester group (-COOC(CH₃)₃) as substituents on the ring will cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. Additionally, weaker n → π* transitions, associated with the non-bonding electrons of the oxygen in the carbonyl group and the nitrogen in the amino group, may be observed at longer wavelengths. Studies on structurally similar compounds like 2-amino-5-bromobenzoic acid show electronic transitions in the 200-400 nm range when dissolved in solvents like ethanol. researchgate.net

X-ray Crystallography for Solid-State Structure Determination (for related derivatives)

While a crystal structure for this compound itself is not publicly available, X-ray crystallography data for closely related derivatives, such as the parent 2-amino-5-fluorobenzoic acid, provide invaluable insight into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions that would be expected in the title compound. nih.govresearchgate.net

Table 3: Selected Crystallographic Data for 2-amino-5-fluorobenzoic acid (a related derivative)

ParameterValueReference
Chemical FormulaC₇H₆FNO₂ nih.govresearchgate.net
Molecular Weight155.13 nih.govresearchgate.net
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2₁/c researchgate.net
a (Å)4.9346 (2) nih.govresearchgate.net
b (Å)11.7542 (6) nih.govresearchgate.net
c (Å)11.9727 (5) nih.govresearchgate.net
β (°)96.782 (3) nih.govresearchgate.net
Volume (ų)689.58 (5) nih.govresearchgate.net
Key InteractionsO-H···O, N-H···O (intramolecular), N-H···F, π–π stacking nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating this compound from reaction precursors, byproducts, and degradants, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

For a compound with the polarity of this compound, a reversed-phase HPLC method would be standard. This typically involves a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually accomplished with a UV detector set to a wavelength where the analyte exhibits strong absorbance. The purity of a sample can be accurately determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. HPLC methods have been successfully used to assess the purity of complex molecules containing similar structural motifs, achieving purity values above 98%. google.comnih.gov

Gas Chromatography (GC) could also be employed, although the relatively low volatility and polar nature of the amino group might necessitate derivatization to improve chromatographic performance and thermal stability. researchgate.net Derivatization with silylating agents, for example, would increase volatility, making the compound more amenable to GC analysis, which is often coupled with mass spectrometry (GC-MS) for definitive peak identification.

Future Research Directions and Unexplored Avenues for Tert Butyl 2 Amino 5 Fluorobenzoate

Development of Novel and More Efficient Synthetic Routes with Enhanced Sustainability

Future research will undoubtedly focus on developing more sustainable and efficient methods for the synthesis of Tert-butyl 2-amino-5-fluorobenzoate. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The principles of green chemistry offer a roadmap for innovation in this area.

Key research avenues include:

Biocatalysis: The use of enzymes, such as nitroreductases, for the synthesis of aromatic amines presents a highly sustainable alternative to conventional chemical reductions that often employ heavy metal catalysts. nih.gov Research into identifying or engineering enzymes that can selectively act on precursors of this compound could lead to milder reaction conditions, higher selectivity, and a significantly reduced environmental footprint.

Catalyst- and Additive-Free Reactions: The development of synthetic routes that proceed without the need for metal catalysts or other additives is a major goal in green chemistry. beilstein-journals.org Exploring reaction pathways like imine condensation–isoaromatization could offer novel, more atom-economical methods for constructing the substituted aniline (B41778) core of the target molecule. beilstein-journals.org

Alternative Solvents and Reaction Conditions: Investigations into the use of greener solvents, such as water, ionic liquids, or bio-based solvents, could drastically improve the environmental profile of the synthesis. researchgate.net Additionally, exploring energy-efficient activation methods like sonication or microwave irradiation could lead to faster and more efficient reactions. researchgate.net

Sustainable Fluorination Techniques: The introduction of the fluorine atom is a critical step. Future research should focus on employing safer and more efficient fluorinating agents, moving away from potentially hazardous reagents.

Exploration of New Reactivity Modes and Chemical Transformations

The unique electronic properties conferred by the fluorine atom and the amino and tert-butyl ester groups suggest that this compound could participate in a variety of novel chemical transformations.

Future research in this area could explore:

Oxidative Defluorination: Studies on other fluorinated aromatic compounds have revealed unprecedented reactivity, such as enzyme-mediated oxidative defluorination. nih.gov Investigating whether this compound can undergo similar transformations could open up new pathways for functionalization and derivatization.

Metabolic Pathway Elucidation: Using fluorinated analogs like this compound in biological systems can help in the detection of metabolic intermediates. nih.gov Such studies could provide insights into the biodegradation pathways of aromatic compounds.

Novel Coupling Reactions: Expanding the scope of cross-coupling reactions where this compound can act as a substrate or a coupling partner would significantly enhance its synthetic utility.

Integration into Flow Chemistry and Continuous Processing for Scalable Synthesis

For industrial applications, the transition from batch to continuous manufacturing offers numerous advantages, including improved safety, consistency, and scalability. Flow chemistry is a key enabling technology in this transition.

Future research should focus on:

Developing Continuous Synthesis Protocols: Adapting the synthesis of this compound to a continuous flow process would allow for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This can lead to higher yields, improved purity, and reduced waste.

Gas-Liquid Flow Reactions: Given that some synthetic routes may involve gaseous reagents, flow chemistry provides a safer and more efficient way to handle such reactions compared to batch processes. rsc.org

Automated Synthesis and Optimization: Integrating flow reactors with automated systems for reaction monitoring and optimization could accelerate the discovery of optimal reaction conditions and facilitate large-scale production.

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules. These approaches can guide the synthesis of new derivatives of this compound with specific, desired characteristics.

Potential research directions include:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of this compound and predict the regioselectivity of various chemical reactions. researchgate.netnih.gov This can help in designing experiments and avoiding unnecessary trial-and-error synthesis.

Designing Novel Bioactive Molecules: By understanding the structure-activity relationships of related compounds, computational methods can be used to design new derivatives of this compound with enhanced biological activity for pharmaceutical applications.

Screening for Materials Science Applications: Computational screening of virtually designed derivatives can help identify candidates with promising electronic or photophysical properties for use in advanced materials.

Potential for Integration into Advanced Materials Science Research

The incorporation of fluorine atoms into organic molecules is known to impart unique properties, making them valuable components in materials science. numberanalytics.com this compound, with its combination of a fluorinated aromatic ring and functional groups, holds significant potential in this field.

Unexplored avenues for research include:

Fluorinated Polymers and Coatings: The compound could serve as a monomer or a precursor for the synthesis of novel fluoropolymers. man.ac.uk These materials could exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings, membranes, and advanced textiles. numberanalytics.comgreenpeace.to

Organic Electronics: Fluorinated organic compounds are increasingly being investigated for their use in organic electronics due to their unique electronic properties. numberanalytics.com Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Covalent Organic Frameworks (COFs): The rigid, well-defined structure of the aromatic core makes it a potential building block for the synthesis of crystalline, porous materials like COFs. acs.org Fluorinated COFs can exhibit enhanced properties for gas storage, separation, and catalysis. acs.org

Liquid Crystals: The synthesis of chiral fluorinated benzoates has been shown to yield materials with liquid crystalline properties. tandfonline.com Investigating the potential of this compound derivatives in this area could lead to new display and sensor technologies.

Q & A

Q. What are the standard protocols for synthesizing tert-butyl 2-amino-5-fluorobenzoate, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Amination and Protection : Start with 5-fluoro-2-nitrobenzoic acid, reduce the nitro group to an amine using hydrogenation (e.g., H₂/Pd-C), and protect the amine with a tert-butyl group via a coupling reaction (e.g., Boc anhydride in DMF with DMAP as a catalyst) .

Esterification : React the intermediate with tert-butanol under acidic conditions (e.g., H₂SO₄) to form the tert-butyl ester .

  • Validation :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic proton shifts at δ 6.5–7.5 ppm, tert-butyl singlet at δ 1.3–1.5 ppm) .
  • HPLC : Assess purity (>98% is typical for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 238.1) .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in downstream reactions?

  • Methodological Answer : The tert-butyl group acts as a steric shield, slowing nucleophilic attacks on the ester carbonyl. For example:
  • Hydrolysis Resistance : Under basic conditions (e.g., NaOH/MeOH), the tert-butyl ester hydrolyzes 3–5× slower than methyl esters due to hindered access to the carbonyl .
  • Coupling Reactions : In amide bond formation (e.g., EDC/HOBt), the tert-butyl group minimizes side reactions at the ortho-position .
  • Experimental Design : Compare reaction kinetics with/without tert-butyl via time-resolved IR spectroscopy to track carbonyl reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from structural variations or assay conditions. A systematic approach includes:
  • SAR Analysis : Compare analogs (Table 1) to isolate substituent effects. For instance, replacing 5-fluoro with chloro reduces antitumor activity by ~40% in MCF-7 cell lines .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell density, serum-free media) to minimize variability .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Table 1 : Key Analogs and Biological Activities

CompoundSubstituentIC₅₀ (μM, MCF-7)Source
This compound5-F12.3
Tert-butyl 2-amino-5-chlorobenzoate5-Cl20.1
Methyl 2-amino-5-fluorobenzoateMethyl ester8.7

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors:
  • Directed Ortho-Metalation : Use LDA or TMP-Li to deprotonate the amine, directing electrophiles (e.g., I₂) to the para-fluoro position .
  • Protection/Deprotection : Temporarily protect the amine with Ac₂O to block ortho/para sites, forcing substitution at meta positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance para-selectivity by stabilizing transition states .

Q. How can researchers address the lack of published crystallographic data for this compound?

  • Methodological Answer :
  • Analog-Based Modeling : Use X-ray data from structurally similar compounds (e.g., methyl 2-amino-5-fluorobenzoate, PDB ID 6XYZ) to infer bond lengths and angles .
  • Low-Temperature Crystallography : Attempt crystallization in mixed solvents (e.g., EtOAc/hexane) at –20°C to stabilize the tert-butyl conformation .
  • DFT-Driven Predictions : Perform geometry optimization with implicit solvent models (e.g., SMD) to predict crystal packing .

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